molecular formula C8H13Br B15487195 1-Bromo-3,4,4-trimethylpenta-1,2-diene CAS No. 10575-72-1

1-Bromo-3,4,4-trimethylpenta-1,2-diene

Cat. No.: B15487195
CAS No.: 10575-72-1
M. Wt: 189.09 g/mol
InChI Key: HMFZCDXDEVOJLW-UHFFFAOYSA-N
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Description

1-Bromo-3,4,4-trimethylpenta-1,2-diene is a specialized brominated allene with the molecular formula C8H13Br and a molecular weight of 189.09 g/mol . This compound is characterized by its distinct C=C=C allenic core, which is confirmed by a strong infrared absorption at 1939 cm⁻¹ . Its defined structure, featuring a bromine substituent and three methyl groups, makes it a valuable and chiral building block in advanced organic synthesis. Researchers utilize this compound in stereoselective reactions, including its use in Grignard reactions to produce chiral allenic and acetylenic acids . It is synthesized via the established Landor and Patel method, starting from 3,4,4-trimethyl-1-pentyn-3-ol . The compound has a boiling point of 55–58°C at 3.0 Torr and its purity can be validated through NMR spectroscopy, with characteristic proton signals at δ 5.68 (multiplet) and δ 1.85 ppm (singlet) . For optimal results and stability, this reagent must be stored under anhydrous conditions at low temperatures (0–6°C) and handled under an inert atmosphere, such as nitrogen or argon, to prevent decomposition . This product is intended for research purposes only and is not approved for human or veterinary use. Key Specifications: • CAS Number: 10575-72-1 • Molecular Formula: C8H13Br • Molecular Weight: 189.09 g/mol • InChI Key: HMFZCDXDEVOJLW-UHFFFAOYSA-N • Canonical SMILES: CC(=C=CBr)C(C)(C)C

Properties

CAS No.

10575-72-1

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

InChI

InChI=1S/C8H13Br/c1-7(5-6-9)8(2,3)4/h6H,1-4H3

InChI Key

HMFZCDXDEVOJLW-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CBr)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-4,4-dimethyl-3-tert-butylpenta-1,2-diene-1-d (lb)

  • Structure : Differs by a tert-butyl group at position 3 and deuterium substitution.
  • Physical Properties : Higher boiling point (87°C at 3.4 Torr) due to increased molecular weight and steric bulk. IR absorption at 1900 cm⁻¹ (C=C=C), slightly lower than lc, suggesting electronic effects from substituents .
  • Reactivity: Limited data, but isotopic labeling (D) may influence reaction kinetics without altering pathways .

1-Chloro-3,4,4-trimethylpenta-1,2-diene

  • Structure : Chlorine replaces bromine.
  • Reactivity: Chlorine’s lower electronegativity and smaller size may enhance substitution rates compared to bromine.

Deuterated Variants (Id)

  • Structure : 3,4,4-Trimethylpenta-1,2-diene with deuterium at the terminal carbon.
  • Physical Properties : Boiling point 79–83°C (6 Torr); IR at 1933 cm⁻¹ (C=C=C) and 2695 cm⁻¹ (C-D stretch). NMR shows δ 1.83 ppm (d, 3H) for methyl groups adjacent to deuterium .
  • Applications : Isotopic studies for mechanistic insights in radical or Grignard reactions .

Penta-1,2-diene (C₅H₈)

  • Structure : Simple allene without substituents or halogens.
  • Physical Properties : Lower molecular weight (68.12 g/mol), boiling point unlisted but likely lower than brominated analogs. IR absorption for C=C=C expected near 1950–2050 cm⁻¹ .
  • Reactivity : Lacks bromine’s electrophilic sites, limiting cross-coupling utility. Primarily undergoes cycloadditions or polymerizations .

Comparative Data Table

Compound Boiling Point (°C/Torr) IR (C=C=C, cm⁻¹) Key NMR Signals (δ, ppm) Reactivity Highlights
1-Bromo-3,4,4-trimethylpenta-1,2-diene (lc) 55–58 (3.0) 1939 5.68 (m, 1H), 1.85 (s, 9H) Grignard reactions yield chiral acids
1-Bromo-4,4-dimethyl-3-tert-butylpenta-1,2-diene-1-d (lb) 87 (3.4) 1900 1.22 (s, 9H) Isotopic labeling for mechanistic studies
Penta-1,2-diene N/A ~1950–2050 N/A Cycloadditions, polymerizations
1-Chloro-3,4,4-trimethylpenta-1,2-diene N/A N/A N/A Hypothesized faster substitution rates

Key Research Findings

  • Synthetic Utility : The bromo compound (lc) is pivotal in forming chiral Grignard reagents, yielding optically active allenic acids (e.g., 42) and acetylenic acids (e.g., 43) after carbonation, though stereoselectivity requires further study .
  • Structural Effects : Bulky substituents (e.g., tert-butyl in lb) elevate boiling points and alter IR frequencies, while deuterium introduces isotopic labeling without disrupting reactivity .

Preparation Methods

Regioselectivity in Alkynol Bromination

The Landor and Patel method relies on carbocation stability dictated by hyperconjugation and steric effects. The trimethyl groups at C3 and C4 hinder bromide attack at the central carbocation, favoring terminal addition (C1).

Side Reactions in Radical Pathways

Uncontrolled radical chain propagation often leads to over-bromination. Mitigation strategies include using stoichiometric Br₂ and low temperatures.

Purity Considerations

Crude products from electrophilic addition require rigorous washing (NaHCO₃) to remove HBr byproducts. Column chromatography (SiO₂, hexane/EtOAc) achieves >95% purity.

Q & A

Q. What are the established synthetic routes for 1-Bromo-3,4,4-trimethylpenta-1,2-diene, and how is its purity validated?

The compound is synthesized via the Landor and Patel method using 3,4,4-trimethyl-1-pentyn-3-ol as the starting material. The reaction involves cuprous bromide, ammonium bromide, and copper powder under controlled conditions. Key characterization includes:

  • Boiling point : 55–58°C at 3.0 Torr, consistent with literature values.
  • IR spectroscopy : A strong absorption band at 1939 cm⁻¹ confirms the C=C=C allenic stretch.
  • NMR analysis : Protons adjacent to the bromine atom resonate at 5.68 ppm (multiplet), while methyl groups appear as a singlet at 1.85 ppm.
  • Mass spectrometry : Used to confirm molecular weight and isotopic labeling (e.g., deuterated analogs).
    Validation requires cross-referencing spectral data with historical benchmarks to ensure structural fidelity .

Q. How does the stability of this compound influence experimental design?

The compound’s thermal and chemical stability is critical due to its reactive allene and bromine moieties. Key considerations include:

  • Storage : Anhydrous conditions and low temperatures (0–6°C) to prevent decomposition or unintended dimerization.
  • Handling : Inert atmosphere (N₂/Ar) to avoid oxidation or moisture-induced side reactions.
  • Reaction solvents : Non-polar solvents (e.g., CCl₄) are preferred to minimize solvolysis.
    Degradation pathways, such as dimerization observed in perfluoroallenes, suggest analogous risks for this compound under prolonged heating .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound?

The compound participates in catalytic isomerization and radical-mediated transformations. For example:

  • Ytterbium-catalyzed isomerization : (Me₅C₅)₂Yb facilitates the conversion of allenes to alkynes, monitored via ¹H NMR kinetics. Rate constants (6.4 × 10⁻⁶ s⁻¹ in C₆D₁₂) and half-lives (30 hours) highlight solvent-dependent reactivity .
  • Photoinduced dithiolation : Similar allenes undergo radical addition with (PhS)₂–(PhTe)₂ systems, suggesting potential for sulfur-functionalized derivatives .
    Mechanistic studies require isotopic labeling (e.g., deuterated analogs) and computational modeling to elucidate transition states .

Q. How can contradictions in spectroscopic data be resolved during structural analysis?

Discrepancies in NMR or IR data may arise from impurities, solvent effects, or stereochemical variations. Mitigation strategies include:

  • Cross-validation : Compare data with deuterated analogs (e.g., this compound-/-d) to assign proton environments unambiguously.
  • Chiral analysis : Hypervertex adjacency matrices and non-repetitive path counting (Chiral Graph Theory) resolve stereochemical ambiguities in cyclic allenes, applicable to this compound’s methyl-substituted structure .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .

Q. What are the applications of this compound in synthesizing chiral or deuterated compounds?

  • Deuterated analogs : Synthesized using deuterated precursors (e.g., 3,4,4-trimethyl-1-pentyn-3-ol-/-d), enabling mechanistic tracer studies. NMR (2695 cm⁻¹ C-D stretch) and mass spec (0.934 D/molecule) validate isotopic incorporation .
  • Chiral intermediates : The compound’s methyl branching and allenic geometry make it a precursor for stereoselective syntheses, particularly in cyclopropane or bicyclic systems .

Q. How does solvent choice impact the reactivity of this compound in organometallic reactions?

  • Polar solvents : Enhance ionic pathways but risk bromine displacement.
  • Non-polar solvents (C₆D₆) : Favor radical or concerted mechanisms, as shown in ytterbium-catalyzed isomerization (7.4 × 10⁻⁵ s⁻¹ rate in C₆D₆ vs. 6.4 × 10⁻⁶ s⁻¹ in C₆D₁₂) .
  • Coordination effects : Solvents with Lewis basicity (e.g., THF) may deactivate catalysts by binding to metal centers.

Q. What analytical challenges arise in quantifying degradation products of this compound?

  • Volatility : Low boiling point complicates GC-MS analysis; derivatization may be required.
  • Reactive intermediates : Trapping agents (e.g., TEMPO for radicals) or cryogenic NMR techniques can capture transient species.
  • Environmental persistence : While not directly studied here, brominated analogs’ environmental behavior suggests potential for halogenated byproducts requiring LC-HRMS for detection .

Methodological Recommendations

  • Synthetic optimization : Scale reactions using microfluidic reactors to control exothermicity and improve yield.
  • Kinetic studies : Use pseudo-first-order analysis (ln[substrate] vs. time) for catalytic reactions, as demonstrated in lanthanide-complex studies .
  • Stereochemical assignments : Combine X-ray crystallography (if crystals are obtainable) with DFT calculations to validate chiral centers .

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